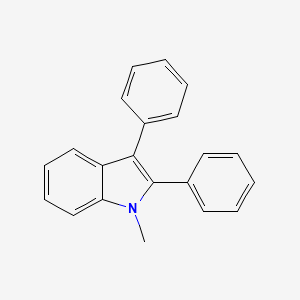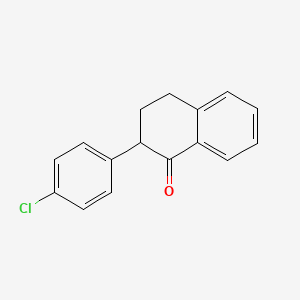
2-(4-Chlorophenyl)-3,4-dihydronaphthalen-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “A’” is a fascinating chemical entity with a wide range of applications in various fields. It is known for its unique chemical properties and versatility, making it a valuable compound in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of “A’” involves several synthetic routes, each with specific reaction conditions. One common method is the oxidation of alkenes to 1,2-diols, followed by oxidative cleavage using reagents such as lead tetraethanoate or sodium periodate . Another method involves the reduction of carboxylic acids to aldehydes, which can then be further processed to obtain "A’" .
Industrial Production Methods: Industrial production of “A’” often involves large-scale chemical processes. For example, the carbonylation of methanol is a widely used method in the industry. This process involves the reaction of methanol with carbon monoxide in the presence of a catalyst to produce "A’" .
Chemical Reactions Analysis
Types of Reactions: “A’” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its transformation into different chemical entities.
Common Reagents and Conditions: Common reagents used in the reactions of “A’” include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reaction conditions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed: The major products formed from the reactions of “A’” depend on the type of reaction and the reagents used. For example, oxidation reactions typically yield aldehydes or ketones, while reduction reactions can produce alcohols .
Scientific Research Applications
“A’” has numerous applications in scientific research, spanning chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying biochemical pathways. In medicine, “A’” is utilized in drug discovery and development, particularly for its potential therapeutic properties .
Mechanism of Action
The mechanism of action of “A’” involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to changes in cellular processes. Understanding the mechanism of action is crucial for developing effective therapeutic applications .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to “A’” include other aldehydes and ketones, which share some chemical properties but differ in their specific structures and reactivity. Examples include formaldehyde, acetone, and benzaldehyde .
Uniqueness of “A’”: What sets “A’” apart from similar compounds is its unique reactivity and versatility. It can undergo a broader range of chemical reactions and is more stable under various conditions, making it a preferred choice in many applications .
Properties
CAS No. |
3300-73-0 |
|---|---|
Molecular Formula |
C16H13ClO |
Molecular Weight |
256.72 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C16H13ClO/c17-13-8-5-12(6-9-13)15-10-7-11-3-1-2-4-14(11)16(15)18/h1-6,8-9,15H,7,10H2 |
InChI Key |
CARWRMKYCFTRCU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2C(=O)C1C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


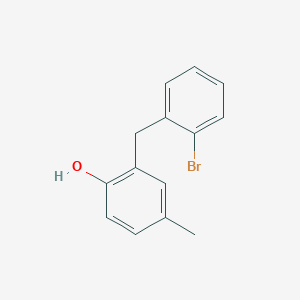

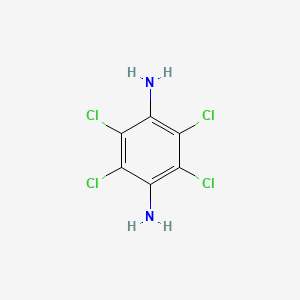
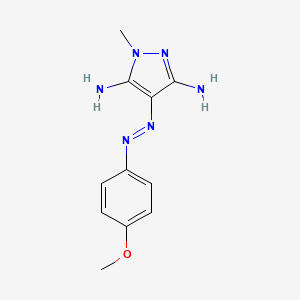

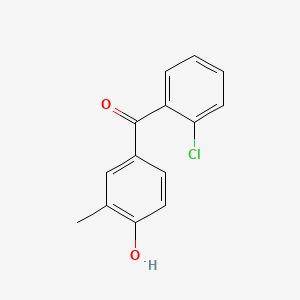
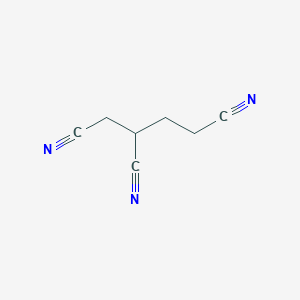
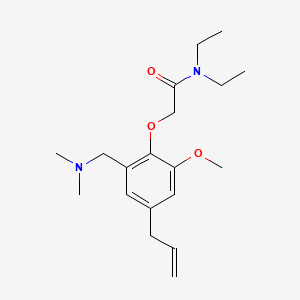
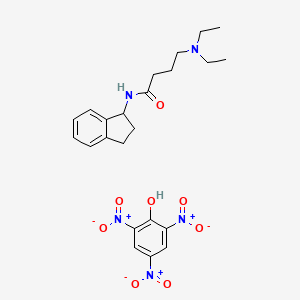
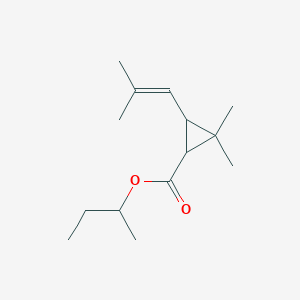

![[6-(N-ethylanilino)-2,3-dimethylhex-1-en-4-yn-3-yl] acetate](/img/structure/B14739739.png)
![Spiro[5.7]tridecan-13-one](/img/structure/B14739746.png)
